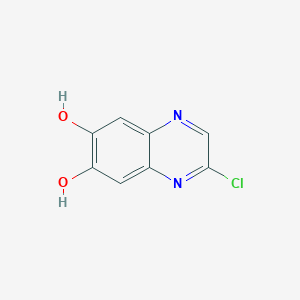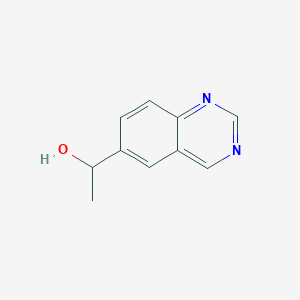
1-(Quinazolin-6-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinazolin-6-yl)ethanol is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1-(Quinazolin-6-yl)ethanol typically involves the reaction of quinazoline derivatives with ethanol under specific conditions. One common method includes the use of 2-aminobenzyl alcohols as starting materials, which undergo a series of reactions including cyclization and reduction to yield the desired product . Industrial production methods often employ microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-(Quinazolin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-6-carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of quinazoline-6-ylmethanol.
Substitution: Substitution reactions often involve halogenation or nitration, where reagents like bromine or nitric acid are used to introduce halogen or nitro groups into the quinazoline ring
Scientific Research Applications
1-(Quinazolin-6-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are studied for their unique chemical properties.
Biology: The compound is used in the study of enzyme inhibition and protein interactions, particularly in the context of antibacterial and anticancer research.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating diseases such as cancer, bacterial infections, and inflammatory conditions
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Quinazolin-6-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of bacterial growth or the induction of apoptosis in cancer cells. The compound’s effects are mediated through various pathways, including the inhibition of DNA synthesis and the disruption of cellular signaling .
Comparison with Similar Compounds
1-(Quinazolin-6-yl)ethanol can be compared with other quinazoline derivatives such as:
Quinazolin-4-one: Known for its anticancer and antibacterial properties, but differs in its chemical structure and specific biological activities.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity, which is not a characteristic of this compound.
6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Shows potent anticancer activity against specific cell lines, highlighting the diversity within the quinazoline family.
Properties
CAS No. |
1150617-88-1 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-quinazolin-6-ylethanol |
InChI |
InChI=1S/C10H10N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-7,13H,1H3 |
InChI Key |
LURDNNVFOSKGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CN=CN=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


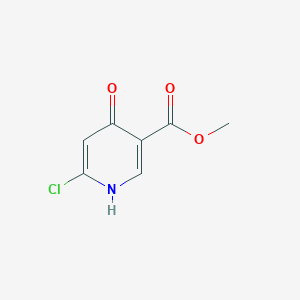
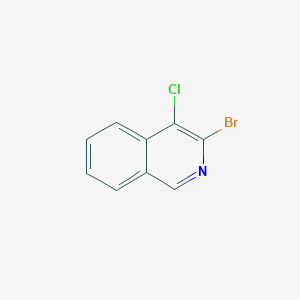
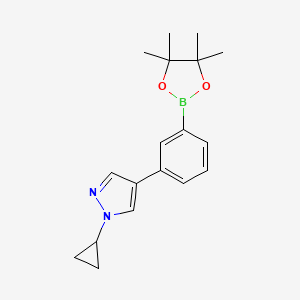
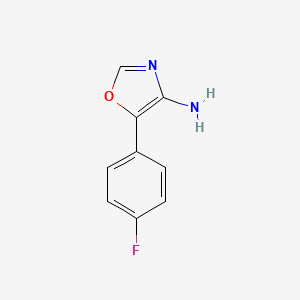
![2-(3-Fluoro-phenyl)-5-methanesulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ylamine](/img/structure/B13661799.png)
![5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13661804.png)
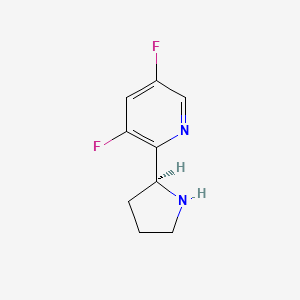
![7-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13661831.png)
![Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
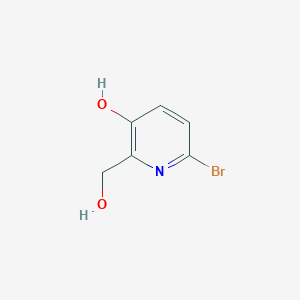
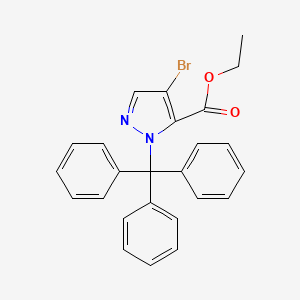
![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)
![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)
